2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
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Overview
Description
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is an organic compound that features a phenol group attached to a pyrazole ring through a methylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific structural features, such as the combination of a phenol group and a pyrazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-15-9-10(7-14-15)6-13-8-11-4-2-3-5-12(11)16/h2-5,7,9,13,16H,6,8H2,1H3 |
InChI Key |
CZGBCALVFNKEMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
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